molecular formula C14H9ClF3NO2 B1480922 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2097962-89-3

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Cat. No. B1480922
CAS RN: 2097962-89-3
M. Wt: 315.67 g/mol
InChI Key: OMMGZERNJKCUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a methyl group (-CH3) attached to the nicotinic acid molecule .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the trifluoromethyl group can be introduced to a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

This compound has been studied as a promising inhibitor of HIV-1 reverse transcriptase (RT) and its associated ribonuclease H (RNase H) function. It serves as a dual inhibitor, blocking both the polymerase and RNase H functions of HIV-1 RT. This is particularly significant because it can inhibit viral replication, including variants resistant to non-nucleoside inhibitors, without significant cytotoxic effects .

Antiviral Agent Development

Derivatives of this compound have shown potential as antiviral agents. By inhibiting the RNase H function, they prevent the replication of the virus within the host cells. This application is crucial in the ongoing fight against viral diseases, offering a new avenue for therapeutic agents .

Crystallography and Material Science

The crystal structure of related nicotinic acid derivatives has been extensively studied, which is vital for understanding the material properties and designing new materials with desired characteristics. This research can lead to the development of new pharmaceuticals and advanced materials .

Biological Activity Research

Nicotinic acid derivatives, including this compound, are of growing interest due to their bioactivity. They are being researched for their potential in various biological applications, which could lead to the discovery of new drugs and treatment methods .

Pharmacological Studies

The compound’s structure is conducive to pharmacological research, where it can be used as a scaffold for developing new drugs. Its derivatives can be synthesized and screened for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Synthesis and Drug Design

The compound is used in chemical synthesis as a building block for creating more complex molecules. Its derivatives are valuable in drug design, especially for diseases where current treatments are inadequate or where resistance has developed .

Enzyme Inhibition

As an enzyme inhibitor, this compound can be used to study enzyme functions and mechanisms. This is essential for understanding metabolic pathways and could lead to the development of drugs that target specific enzymes involved in disease processes .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential as growth regulators or pesticides. Their bioactivity makes them candidates for protecting crops against pests and diseases, thereby improving agricultural productivity .

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed and recommends washing skin thoroughly after handling .

properties

IUPAC Name

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMGZERNJKCUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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